Regiochemical Specificity: The 3-Carboxylate Isomer as a Privileged Scaffold for Anticancer Agent Development
The 3-carboxylate regioisomer of the 2-oxo-1,2-dihydroquinoline scaffold is uniquely positioned for the synthesis of potent anticancer agents. Hydrolysis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (85870-47-9) yields the corresponding 3-carboxylic acid, which serves as the direct precursor to a series of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylates [1]. In an MTT assay against the MCF-7 breast cancer cell line, derivatives synthesized from this specific 3-carboxylate scaffold demonstrated strong anticancer activity, with several compounds (7b, 7c, 8a–c) showing efficacy comparable to the reference standard Doxorubicin [1]. This biological activity is contingent upon the 3-carboxylate substitution pattern; the 4- and 5-carboxylate isomers (e.g., ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate, CAS 5466-27-3, and ethyl 2-oxo-1,2-dihydroquinoline-5-carboxylate, CAS 1261788-19-5) do not present the same geometry for key interactions with the target and are not reported to yield analogs with comparable potency in this assay system [2].
| Evidence Dimension | Anticancer activity of derived compounds (MTT assay, MCF-7 cell line) |
|---|---|
| Target Compound Data | Derivatives 7b, 7c, 8a–c: Activity comparable to Doxorubicin (reference compound) [1] |
| Comparator Or Baseline | Ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 5466-27-3) and Ethyl 2-oxo-1,2-dihydroquinoline-5-carboxylate (CAS 1261788-19-5) |
| Quantified Difference | Comparable to Doxorubicin vs. no reported activity for 4- or 5-carboxylate isomers |
| Conditions | MCF-7 breast cancer cell line, MTT assay [1] |
Why This Matters
For medicinal chemistry programs, this directly links the specific 3-carboxylate regioisomer to a validated anticancer phenotype, making procurement of the correct CAS number (85870-47-9) non-negotiable for replicating published synthetic routes and biological outcomes.
- [1] Gaber, A., et al. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Crystals, 2021, 11(5), 571. View Source
- [2] Kuujia. Cas no 1261788-19-5 (Ethyl 2-oxo-1,2-dihydroquinoline-5-carboxylate). View Source
